4-(2-Chloro-6-fluorophenyl)butan-1-amine

Catalog No.
S15932597
CAS No.
M.F
C10H13ClFN
M. Wt
201.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloro-6-fluorophenyl)butan-1-amine

Product Name

4-(2-Chloro-6-fluorophenyl)butan-1-amine

IUPAC Name

4-(2-chloro-6-fluorophenyl)butan-1-amine

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

InChI

InChI=1S/C10H13ClFN/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2

InChI Key

GMFDBXVTOIQCCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCN)F

4-(2-Chloro-6-fluorophenyl)butan-1-amine is an organic compound characterized by its unique structure, featuring a butanamine backbone substituted with a 2-chloro-6-fluorophenyl group. This compound is part of a broader class of substituted phenylamines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of halogen atoms, specifically chlorine and fluorine, enhances the compound's chemical reactivity and potential biological interactions, making it a subject of interest in drug development and pharmacological research .

The chemical reactivity of 4-(2-Chloro-6-fluorophenyl)butan-1-amine can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The amine group can participate in reduction reactions, which may lead to the formation of secondary or tertiary amines.
  • Alkylation: The amine can act as a nucleophile in alkylation reactions, forming more complex structures through the addition of alkyl groups .

The synthesis of 4-(2-Chloro-6-fluorophenyl)butan-1-amine typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with 2-chloro-6-fluoroaniline as the precursor.
  • Alkylation Reaction: The aniline derivative is then subjected to alkylation with a suitable butyl halide under basic conditions to yield the desired compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity and yield .

4-(2-Chloro-6-fluorophenyl)butan-1-amine has potential applications in various fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Research: The compound is studied for its interactions with biological systems, providing insights into structure-activity relationships and potential therapeutic effects .
  • Industrial Use: It may be utilized in the production of agrochemicals or other specialty chemicals due to its reactivity and functional properties .

Interaction studies involving 4-(2-Chloro-6-fluorophenyl)butan-1-amine focus on its binding affinity to various biological targets. These studies typically involve:

  • Receptor Binding Assays: Evaluating how the compound interacts with specific receptors (e.g., dopamine or serotonin receptors).
  • Enzyme Inhibition Studies: Assessing the ability of the compound to inhibit specific enzymes involved in metabolic pathways.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives .

Several compounds share structural similarities with 4-(2-Chloro-6-fluorophenyl)butan-1-amine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-FluorobutanamineSimilar but lacks chlorinePotential psychoactive effects
2-Chloro-N,N-dimethylbutanamineDimethylated amine variantAntidepressant properties
4-(4-Fluorophenyl)butan-1-amineDifferent phenyl substitutionPsychoactive properties
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amineSimilar halogen substitutionsAntimicrobial activity

Uniqueness: The presence of both chlorine and fluorine in 4-(2-Chloro-6-fluorophenyl)butan-1-amine significantly alters its chemical stability and interaction profiles compared to its non-halogenated analogs. This dual substitution enhances its potential as a therapeutic agent by improving binding affinity and selectivity towards biological targets .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.0720553 g/mol

Monoisotopic Mass

201.0720553 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types